1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane typically involves the reaction of 2-(Methylsulfonyl)-4-nitroaniline with homopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine: Similar structure but lacks the homopiperazine moiety.
2-(Methylsulfonyl)-4-nitroaniline: Precursor in the synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.
4-Nitrophenylhomopiperazine: Similar structure but lacks the methylsulfonyl group.
Uniqueness
This compound is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWXZCLRXSYCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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